Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate
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Overview
Description
3,7-DIOXO-BICYCLO(331)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER is a complex organic compound characterized by a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIOXO-BICYCLO(3.3.1)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER typically involves multicomponent reactions. One well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is efficient and allows for the construction of the bicyclo[3.3.1]nonane moiety under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes is feasible with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,7-DIOXO-BICYCLO(3.3.1)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3,7-DIOXO-BICYCLO(3.3.1)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER has several scientific research applications:
Medicine: Research into its medicinal properties is ongoing, with a focus on its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-DIOXO-BICYCLO(3.3.1)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways, influencing various biological processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
What sets 3,7-DIOXO-BICYCLO(3.3.1)NONANE-2,4,6,8-TETRACARBOXYLIC ACID TETRAMETHYL ESTER apart is its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H20O10 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate |
InChI |
InChI=1S/C17H20O10/c1-24-14(20)8-6-5-7(10(12(8)18)16(22)26-3)11(17(23)27-4)13(19)9(6)15(21)25-2/h6-11H,5H2,1-4H3 |
InChI Key |
WDJPGFUUMDSJGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C(C1=O)C(=O)OC)C(C(=O)C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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